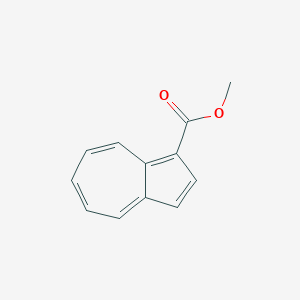

Methyl azulene-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl azulene-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

Methyl azulene-1-carboxylate has shown significant potential in medicinal chemistry, particularly for its anti-inflammatory and antitumor activities.

- Anti-inflammatory Properties : Azulene derivatives, including this compound, have been recognized for their therapeutic effects against inflammation. Studies indicate that these compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Antitumor Activity : Research has demonstrated that azulene derivatives exhibit cytotoxic effects against various cancer cell lines, including melanoma and leukemia. This compound is being investigated for its ability to induce apoptosis in cancer cells, thus offering a potential avenue for cancer therapy .

Materials Science

This compound is also gaining traction in materials science due to its unique optical properties.

- Organic Photonic Materials : The compound is being explored as a building block for organic photonic materials due to its ability to absorb light and emit fluorescence. This property is particularly useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Coordination Complexes : Recent studies have utilized this compound as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens up possibilities for applications in catalysis and materials synthesis .

Anti-inflammatory Effects

A study published in 2021 examined the anti-inflammatory effects of various azulene derivatives, including this compound. The results indicated that these compounds significantly reduced inflammatory markers in vitro, suggesting their potential as therapeutic agents against inflammation-related diseases .

Optical Applications

In another case study, researchers synthesized this compound-based polymers that exhibited remarkable luminescent properties when exposed to ultraviolet light. These materials were tested for use in OLEDs, demonstrating high efficiency and stability compared to traditional materials .

Data Table: Properties and Applications of this compound

| Property/Characteristic | Description |

|---|---|

| Chemical Structure | Bicyclic compound with carboxylate group |

| Solubility | Soluble in organic solvents |

| Optical Properties | Exhibits fluorescence; potential for use in OLEDs |

| Biological Activity | Anti-inflammatory and antitumor properties |

| Coordination Chemistry | Acts as a ligand for metal complexes |

特性

CAS番号 |

14659-03-1 |

|---|---|

分子式 |

C12H10O2 |

分子量 |

186.21 g/mol |

IUPAC名 |

methyl azulene-1-carboxylate |

InChI |

InChI=1S/C12H10O2/c1-14-12(13)11-8-7-9-5-3-2-4-6-10(9)11/h2-8H,1H3 |

InChIキー |

HZDXGIMPRKMFDE-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C2C=CC=CC=C2C=C1 |

正規SMILES |

COC(=O)C1=C2C=CC=CC=C2C=C1 |

同義語 |

1-Azulenecarboxylic acid methyl ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。